Direct Comparison: Anticancer Agent 166 Exhibits >50-Fold Higher Potency Than Doxorubicin Against Caco-2 Colon Cancer Cells
In a standardized cytotoxicity assay against the human colon carcinoma Caco-2 cell line, Anticancer agent 166 (compound 3) demonstrated an IC50 of 9.6 ± 1.1 nM, which represents a >50-fold improvement in potency relative to the positive control doxorubicin (IC50 = 497 ± 0.36 nM) tested under identical conditions [1]. This direct head-to-head comparison within the same experimental system establishes Anticancer agent 166 as the most potent compound evaluated in the study [1].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 9.6 ± 1.1 nM |
| Comparator Or Baseline | Doxorubicin: 497 ± 0.36 nM |
| Quantified Difference | ~51.8-fold lower IC50 (higher potency) |
| Conditions | Caco-2 human colon carcinoma cell line; resazurin reduction assay; 48-hour exposure [1] |
Why This Matters
This quantitative advantage directly informs selection when a highly potent compound with validated activity against Caco-2 is required for mechanistic studies or benchmarked screening campaigns.
- [1] Abualhasan M, Hawash M, Aqel S, Al-Masri M, Mousa A, Issa L. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. ACS Omega. 2023;8(41):38597-38606. doi:10.1021/acsomega.3c05695. View Source
